molecular formula C22H20ClN3O4 B11285741 5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11285741
M. Wt: 425.9 g/mol
InChI Key: NPIGYNGMPGQYMI-UHFFFAOYSA-N
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Description

The compound 5-{4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic organic molecule It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. . The reaction conditions often include heating at 250°C in a mixture of diphenyl oxide and biphenyl.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gould–Jacobs reaction to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal catalysis.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways.

Industry

    Material Science: Potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The exact mechanism of action for this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in DNA replication and repair. The presence of the pyrido[2,3-d]pyrimidine core suggests it may inhibit kinases or other enzymes critical for cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of methoxy and chlorophenyl groups in 5-{4-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-METHYL-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE enhances its chemical reactivity and potential biological activity, distinguishing it from other pyrido[2,3-d]pyrimidine derivatives.

Properties

Molecular Formula

C22H20ClN3O4

Molecular Weight

425.9 g/mol

IUPAC Name

5-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C22H20ClN3O4/c1-12-24-21-20(22(28)25-12)16(10-19(27)26-21)14-6-7-17(18(9-14)29-2)30-11-13-4-3-5-15(23)8-13/h3-9,16H,10-11H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

NPIGYNGMPGQYMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OCC4=CC(=CC=C4)Cl)OC)C(=O)N1

Origin of Product

United States

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